molecular formula C8H6FIO2 B8419084 2-Fluoro-4-iodo-5-methoxybenzaldehyde

2-Fluoro-4-iodo-5-methoxybenzaldehyde

Cat. No.: B8419084
M. Wt: 280.03 g/mol
InChI Key: RXZNAWNQCGKYRH-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-5-methoxybenzaldehyde (C₈H₆FIO₂) is a halogenated benzaldehyde derivative featuring a fluorine atom at position 2, an iodine atom at position 4, and a methoxy group at position 5 on the aromatic ring. This compound combines the electronic effects of halogens (electron-withdrawing F and I) with the steric and electronic contributions of the methoxy group (electron-donating OCH₃). The aldehyde functional group at position 1 makes it a versatile intermediate in organic synthesis, particularly for constructing chalcones, heterocycles, and pharmaceuticals . Its molecular weight is approximately 280.04 g/mol, though exact values depend on isotopic purity.

Properties

Molecular Formula

C8H6FIO2

Molecular Weight

280.03 g/mol

IUPAC Name

2-fluoro-4-iodo-5-methoxybenzaldehyde

InChI

InChI=1S/C8H6FIO2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-4H,1H3

InChI Key

RXZNAWNQCGKYRH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)F)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent positions, halogens, or functional groups. Key differences in reactivity, molecular weight, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-Fluoro-4-iodo-5-methoxybenzaldehyde 2-F, 4-I, 5-OCH₃ C₈H₆FIO₂ 280.04 Aldehyde, Methoxy, Halogens
2-Fluoro-5-methoxybenzaldehyde 2-F, 5-OCH₃ C₈H₇FO₂ 154.14 Aldehyde, Methoxy
5-Iodo-2-methoxybenzaldehyde 2-OCH₃, 5-I C₈H₇IO₂ 266.05 Aldehyde, Methoxy, Iodo
2,6-Difluoro-4-iodoanisole 2,6-F, 4-I, 1-OCH₃ C₇H₅F₂IO 270.02 Methoxy, Halogens
5-Fluoro-2-(4-methoxyphenyl)benzaldehyde 5-F, 2-(4-OCH₃-C₆H₄C≡C) C₁₆H₁₁FO₂ 270.26 Aldehyde, Acetylene, Methoxy

Key Findings:

Electronic and Steric Effects: The iodine atom in this compound enhances molecular weight and polarizability compared to non-iodinated analogs like 2-fluoro-5-methoxybenzaldehyde (154.14 g/mol vs. 280.04 g/mol) . Fluorine’s electronegativity increases the aldehyde’s electrophilicity, making it reactive in condensation reactions (e.g., chalcone synthesis, as seen in ) .

Positional Isomerism :

  • 5-Iodo-2-methoxybenzaldehyde (iodine at position 5) lacks the fluorine atom present in the target compound. This difference alters electronic distribution, directing electrophilic substitution to distinct positions on the aromatic ring .

Functional Group Variations: 2,6-Difluoro-4-iodoanisole replaces the aldehyde group with a methoxy group, reducing reactivity toward nucleophiles but increasing stability under acidic conditions .

Synthetic Utility: The aldehyde group in this compound is critical for forming imines, hydrazones, or heterocycles (e.g., benzimidazoles, as in ) .

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